molecular formula C23H18ClN7O3 B2923807 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1172060-17-1

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No. B2923807
CAS RN: 1172060-17-1
M. Wt: 475.89
InChI Key: MRVBMHPAIJZGAG-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H18ClN7O3 and its molecular weight is 475.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Compounds similar to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide have demonstrated significant anticancer and antimicrobial activities. For instance, a study on 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally related, revealed promising anticancer effects against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) (Katariya, Vennapu, & Shah, 2021). Moreover, these compounds were effective in combating bacterial and fungal infections, highlighting their broad-spectrum antimicrobial potential.

Synthesis and Characterization

  • Synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, which are closely related to the chemical structure , have been a focus in recent research. These derivatives were synthesized and their structures confirmed through various spectroanalytical techniques, such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. This systematic approach ensures the accurate identification and potential therapeutic efficacy of these compounds (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antitumor Evaluation

  • A significant focus has been on evaluating the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been tested against various cancer cell lines, such as human breast adenocarcinoma, with some showing mild to moderate activity. This research underscores the potential of these derivatives as anticancer agents and highlights the importance of ongoing exploration in this area (El-Morsy, El-Sayed, & Abulkhair, 2017).

Molecular Docking Studies

  • Molecular docking studies have been conducted to explore the interaction of similar compounds with biological targets. Such studies provide valuable insights into the potential mechanisms of action and can guide the development of more effective therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Potential for Antimicrobial and Anticancer Agents

  • Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class show promising results as both antimicrobial and anticancer agents. This dual functionality is particularly significant in the context of increasing antimicrobial resistance and the ongoing search for effective cancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O3/c1-14-10-19(26-20(32)13-34-17-8-3-2-4-9-17)31(29-14)23-27-21-18(22(33)28-23)12-25-30(21)16-7-5-6-15(24)11-16/h2-12H,13H2,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVBMHPAIJZGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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